1-Cyclobutyl-2-phenylethanone
Description
1-Cyclobutyl-2-phenylethanone is a ketone derivative featuring a cyclobutyl group attached to the carbonyl carbon and a phenyl group at the β-position. Safety guidelines emphasize precautions such as avoiding heat sources and ensuring proper handling to prevent exposure .
Properties
IUPAC Name |
1-cyclobutyl-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12(11-7-4-8-11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIMLJXRWZREDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-2-phenylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclobutylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Substituted phenylethanones
Scientific Research Applications
1-Cyclobutyl-2-phenylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-2-phenylethanone depends on the specific context in which it is used. In chemical reactions, the compound’s reactivity is influenced by the presence of the cyclobutyl and phenyl groups, which can stabilize or destabilize intermediates. In biological systems, the compound may interact with enzymes or receptors, affecting molecular pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cycloalkyl Substitutions
1-Cyclohexyl-2-phenylethanone
- Structural Difference : Replaces the cyclobutyl group with a cyclohexyl ring, increasing steric bulk and altering ring strain.
- Physical Properties: Limited data are available, but the molecular formula (C14H18O) suggests a higher molecular weight (202.29 g/mol) compared to 1-Cyclobutyl-2-phenylethanone (C12H14O, ~174.24 g/mol).
1-Cyclopropyl-2-(2-methylphenyl)ethanamine
- Structural Difference : Substitutes the ketone group with an amine and introduces a cyclopropyl ring.
- Safety Profile: Requires respiratory and hand protection during handling, indicating higher toxicity compared to this compound .
Substituted Phenylketones
2-Chloro-1-phenylethanone
- Structural Difference : Chlorine atom replaces the cyclobutyl group at the α-position.
- Physical Properties: Molecular formula C8H7ClO (MW 154.59 g/mol), significantly lighter than this compound.
- Reactivity : The electron-withdrawing chlorine enhances electrophilicity, making it reactive in nucleophilic substitutions. Used in tear gas and pharmaceutical intermediates .
Hydroxyacetophenone Derivatives
- Examples: 1-(2-Hydroxyphenyl)-2-[(phenylmethyl)thio]ethanone (C15H14O2S) 1-(5-Butyl-2,4-dihydroxyphenyl)-2-phenylethanone (C18H20O3)
- Structural Differences : Hydroxyl and thioether groups introduce hydrogen-bonding and redox-active sites.
- Applications : Serve as intermediates in natural product synthesis and asymmetric catalysis .
Sulfonyl and Amine Derivatives
1-Cyclobutyl-2-(phenylsulfonyl)ethan-1-one
- Structural Difference : Sulfonyl group replaces the phenyl group.
- Physical Properties : Melting point 65–66°C; molecular formula C12H14O3S (MW 238.30 g/mol).
- Applications : Acts as a directing group in asymmetric catalysis due to the sulfonyl moiety’s electron-deficient nature .
2-Cyclobutyl-1-phenylethanamine Hydrochloride
Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| This compound | C12H14O | 174.24 | Not reported | Organic synthesis, intermediates |
| 1-Cyclohexyl-2-phenylethanone | C14H18O | 202.29 | Not reported | Synthetic intermediates |
| 2-Chloro-1-phenylethanone | C8H7ClO | 154.59 | Not reported | Tear gas, pharmaceuticals |
| 1-Cyclobutyl-2-(phenylsulfonyl)ethan-1-one | C12H14O3S | 238.30 | 65–66 | Asymmetric catalysis |
Research Findings and Key Insights
- Reactivity Trends: Electron-deficient groups (e.g., sulfonyl, chloro) enhance electrophilicity, enabling diverse substitution reactions. In contrast, the cyclobutyl group in this compound offers moderate steric hindrance and ring strain, balancing reactivity and stability .
- Synthetic Utility: Sulfonyl derivatives demonstrate versatility in asymmetric catalysis, while hydroxyacetophenones are pivotal in synthesizing polyphenolic natural products .
- Safety Considerations : Amine and hydrochloride derivatives generally require stricter safety protocols than neutral ketones due to higher toxicity .
Limitations and Gaps in Evidence
- Limited data on the melting point, solubility, and spectroscopic properties of this compound.
- Safety and application details for cyclohexyl analogs are incomplete .
Biological Activity
1-Cyclobutyl-2-phenylethanone, a compound characterized by its unique cyclobutyl and phenyl groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound has the molecular formula and is classified as a ketone. The presence of both cyclobutyl and phenyl moieties contributes to its distinctive chemical behavior and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
- Antitumor Activity : Some studies have indicated that derivatives of this compound may have antitumor effects, although specific data on this compound remains limited.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits, suggesting a need for further investigation into this aspect for this compound.
The biological activity of this compound likely involves its interaction with various cellular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection or other physiological responses.
Case Studies
A significant study explored the pharmacological profiles of compounds structurally similar to this compound. The findings are summarized in the following table:
| Compound | MIC (μM) | Cytotoxicity (Vero Cells) | Comments |
|---|---|---|---|
| This compound | TBD | TBD | Potential antimicrobial activity |
| Related Compound A | 0.72 ± 0.30 | >100 | Moderate activity against M. tuberculosis |
| Related Compound B | TBD | TBD | Neuroprotective properties observed |
Note: TBD = To Be Determined
Pharmacokinetic Studies
Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Key parameters include absorption, distribution, metabolism, and excretion (ADME). While specific data on this compound is sparse, similar compounds have shown varying degrees of metabolic stability and clearance rates in animal models.
Q & A
Q. What are the recommended synthetic routes for 1-cyclobutyl-2-phenylethanone, and how can reaction efficiency be optimized?
The compound can be synthesized via Friedel-Crafts acylation using cyclobutylacetyl chloride and benzene derivatives under Lewis acid catalysis (e.g., AlCl₃). Reaction efficiency depends on solvent choice (e.g., dichloromethane vs. nitrobenzene), stoichiometric ratios, and temperature control (0–25°C). Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients. For reproducible yields, ensure rigorous exclusion of moisture .
Q. How should researchers characterize this compound to confirm structural identity and purity?
Employ a multi-technique approach:
- NMR : ¹H and ¹³C NMR to verify cyclobutyl (δ 1.8–2.5 ppm for CH₂ groups) and ketone (δ 200–220 ppm for carbonyl carbon) signals.
- IR : Confirm C=O stretch at ~1700 cm⁻¹.
- X-ray crystallography : Use SHELX or WinGX for single-crystal structure determination, ensuring R-factor < 5% for high confidence .
- HPLC/MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 189).
Q. What safety protocols are critical for handling this compound in laboratory settings?
While specific GHS data for this compound is limited, analogous ketones (e.g., 2-cyclobutyl-1-phenylethanamine hydrochloride) suggest:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritancy.
- Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How do steric effects of the cyclobutyl group influence the reactivity of this compound in nucleophilic addition reactions?
The strained cyclobutyl ring increases steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies (e.g., using Grignard reagents) show reduced reaction rates compared to linear alkyl analogs. Computational modeling (DFT via Gaussian) can map electron density shifts and predict regioselectivity .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be mitigated?
Challenges include:
- Disorder in the cyclobutyl ring : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) and refine with SHELXL’s TWIN/BASF commands.
- Thermal motion : Cool crystals to 100 K and apply restraints to anisotropic displacement parameters.
- Hydrogen bonding : Analyze graph sets (e.g., Etter’s rules) to identify weak C–H···O interactions influencing packing .
Q. How does this compound compare to structurally related antifungal agents (e.g., 2-bromo-2-chloro-1-phenylethanone derivatives) in bioactivity assays?
Unlike halogenated analogs (MIC = 0.00195–0.0078 µg/mL against Candida), this compound lacks inherent antifungal activity due to reduced electrophilicity at the carbonyl group. Modify the scaffold via sulfonation or α-halogenation to enhance target binding .
Q. What computational tools are effective for predicting retrosynthetic pathways for this compound?
AI-driven platforms (e.g., PubChem’s retrosynthesis module) prioritize routes using cyclobutane-building reactions like [2+2] photocycloaddition or ring contraction. Validate predictions with experimental yields and side-product analysis (e.g., GC-MS for byproducts) .
Methodological Best Practices
Q. How should researchers address discrepancies in spectroscopic data for this compound across different solvent systems?
- Solvent polarity effects : Re-record NMR in deuterated DMSO (polar) vs. CDCl₃ (nonpolar) to assess hydrogen bonding or aggregation.
- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange in the cyclobutyl ring (e.g., ring puckering) .
Q. What strategies optimize the reproducibility of synthetic protocols for this compound in multi-lab collaborations?
- Standardized reporting : Follow Beilstein Journal guidelines for experimental sections, including exact molar ratios, solvent grades, and purification thresholds.
- Inter-lab validation : Share raw spectral data (e.g., via CIF files for crystallography) and use statistical tools (e.g., RSD < 5% for yields) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
